1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatility and stability, making them valuable in various chemical applications. This particular compound features a benzotriazole moiety attached to a heptane chain with a phenylsulfanyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a suitable heptane derivative. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking an electrophilic carbon in the heptane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, enhancing its nucleophilicity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-3-(phenylsulfanyl)heptan-3-yl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic
Properties
IUPAC Name |
1-(2-methyl-3-phenylsulfanylheptan-3-yl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-4-5-15-20(16(2)3,24-17-11-7-6-8-12-17)23-19-14-10-9-13-18(19)21-22-23/h6-14,16H,4-5,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPCJSCOTLEDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)C)(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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